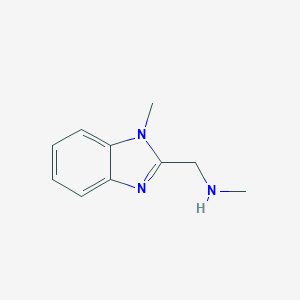

N-methyl-1-(1-methyl-1H-benzimidazol-2-yl)methanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-methyl-1-(1-methyl-1H-benzimidazol-2-yl)methanamine is a chemical compound with the molecular formula C10H13N3 . It has been found to inhibit the binding of the p34 protein to the NEDD4-1 protein and can be used as an anti-cancer agent. It can also be used as an HIV integrase inhibitor .

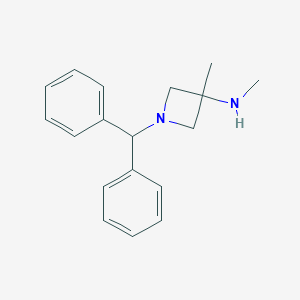

Molecular Structure Analysis

The molecular structure of N-methyl-1-(1-methyl-1H-benzimidazol-2-yl)methanamine involves a benzimidazole ring with a methyl group attached to one of the nitrogen atoms and a methanamine group attached to the other . The exact 3D structure is not available in the retrieved sources.Physical And Chemical Properties Analysis

N-methyl-1-(1-methyl-1H-benzimidazol-2-yl)methanamine is a solid at room temperature . Its molecular weight is 248.15 . The InChI code is 1S/C10H13N3.2ClH/c1-11-7-10-12-8-5-3-4-6-9 (8)13 (10)2;;/h3-6,11H,7H2,1-2H3;2*1H .Wissenschaftliche Forschungsanwendungen

1. Vibrational Spectroscopy and Quantum Computational Studies This compound has been studied using vibrational spectroscopy and quantum computational methods . Theoretical and experimental investigations have been conducted on the optimized geometrical structure, electronic, and vibrational features of the compound . The acquired FT-IR and FT Raman data were used to complete the vibrational assignment and characterization of the compound fundamental modes .

Molecular Docking Studies

Molecular docking studies have been performed on this compound . The details of the docking studies aided in the prediction of protein binding .

Preparation of Metal Complexes

Bis(benzimidazol-2-yl-methyl)amine (bbma) is a tridentate ligand with two benzimidazole groups attached to a nitrogen atom . This ligand is often used to prepare metal complexes in the use of modeling the active sites of relevant metalloenzymes .

Biological Properties

Benzimidazoles, including this compound, show a broad spectrum of biological activities . They are used for their spectral and catalytic properties . Biological activity of benzimidazoles can be tuned and accelerated in coordination compounds .

Antibacterial and Antifungal Activity

N ′- (arylmethylidene)-2- (2-methyl-1 H -benzimidazol-1-yl)acetohydrazide derivatives have been screened for antibacterial and antifungal activity .

6. Inhibitory Actions Against S. aureus and M. tuberculosis H37Rv The derivatives with 4-nitro, 4-chloro, 4-fluoro, 4-bromo, and unsubstituted exerted good to moderate inhibitory actions against S. aureus and M. tuberculosis H37Rv .

Eigenschaften

IUPAC Name |

N-methyl-1-(1-methylbenzimidazol-2-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-11-7-10-12-8-5-3-4-6-9(8)13(10)2/h3-6,11H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCXZCKSFAVXJJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NC2=CC=CC=C2N1C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50577439 |

Source

|

| Record name | N-Methyl-1-(1-methyl-1H-benzimidazol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50577439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]amine | |

CAS RN |

137898-62-5 |

Source

|

| Record name | N-Methyl-1-(1-methyl-1H-benzimidazol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50577439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,3R,9R,10R,13R,14R,17R)-17-[(2R)-6-Hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-1,3-diol](/img/structure/B145616.png)